molecular formula C13H11ClN2O2 B11726147 4-Chloro-N-(4-nitrobenzyl)aniline

4-Chloro-N-(4-nitrobenzyl)aniline

Cat. No.: B11726147
M. Wt: 262.69 g/mol
InChI Key: NRSVSLWVTAGJQH-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-nitrobenzyl)aniline is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-nitrobenzyl group and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-nitrobenzyl)aniline typically involves the following steps:

    Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobenzyl chloride.

    Amination: The 4-nitrobenzyl chloride is then reacted with 4-chloroaniline in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-nitrobenzyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 4-Chloro-N-(4-aminobenzyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-(4-nitrobenzyl)aniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-nitrobenzyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the aniline moiety can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

4-Chloro-N-(4-nitrobenzyl)aniline can be compared with other similar compounds such as:

    4-Fluoro-N-(4-nitrobenzyl)aniline: Similar structure but with a fluorine atom instead of chlorine.

    4-Methoxy-N-(4-nitrobenzyl)aniline: Similar structure but with a methoxy group instead of chlorine.

    4-Chloro-N-(4-aminobenzyl)aniline: The reduced form of this compound.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

4-chloro-N-[(4-nitrophenyl)methyl]aniline

InChI

InChI=1S/C13H11ClN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-8,15H,9H2

InChI Key

NRSVSLWVTAGJQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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